L-Phenylalaninol

Catalog No.
S1767598
CAS No.
3182-95-4
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalaninol

CAS Number

3182-95-4

Product Name

L-Phenylalaninol

IUPAC Name

(2S)-2-amino-3-phenylpropan-1-ol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1

InChI Key

STVVMTBJNDTZBF-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)CC(CO)N

Synonyms

L-Phenylalaninol;3182-95-4;(S)-2-amino-3-phenylpropan-1-ol;(S)-2-Amino-3-phenyl-1-propanol;(S)-(-)-2-Amino-3-phenyl-1-propanol;H-Phenylalaninol;(s)-phenylalaninol;Phenylalaninol;CHEMBL1235287;STVVMTBJNDTZBF-VIFPVBQESA-N;(2S)-2-amino-3-phenylpropan-1-ol;MFCD00004732;(s)-(-)-2-amino-3-phenyl-propanol;L(-)-2-Amino-3-Phenyl-1-Propanol;L-2-Amino-3-phenyl-1-propanol;l-(-)-phenylalaninol;HPH;2-Amino-3-phenyl-1-propanol#;l-benzylglycinol;L-Phenylalanoil;1-phenylalaninol;h-phe-ol;l-2-phenylalaninol;(L)-phenylalaninol;(-)-phenylalaninol

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)N

Pyrrole Protection of L-Phenylalanine/L-Phenylalaninol

Specific Scientific Field: Chemical Biology and Drug Discovery

Summary of the Application: L-Phenylalaninol is used in the quantitative pyrrole protection of L-phenylalanine in aqueous media. This process is a part of the Clauson-Kaas reaction, which is a prominent tool in chemical biology and drug discovery .

Methods of Application: The Clauson-Kaas methodology involves a standard two-phase acidic mixture buffered with acetate salts. This is used for the time-consuming catalytic condensation of 2,5-dimethoxytetrahydrofuran and fast removal of pyrrolyl products after formation to inhibit their racemization .

Results or Outcomes: The protocol proceeds within only 15 minutes at 90 °C, achieving nearly quantitative conversion to the final pyrrolyl product via convenient and facile column-free purification .

Antiulcer Agent and Treatment for Phenylketonuria

Specific Scientific Field: Medicine and Pharmacology

Summary of the Application: L-Phenylalaninol acts as an antiulcer agent that reduces the secretion of gastric acid and prevents ulcer formation. It also inhibits intestinal absorption of L-phenylalanine, making it a prospective treatment for phenylketonuria .

Methods of Application: L-Phenylalaninol is administered to patients to reduce the secretion of gastric acid and prevent ulcer formation. It is also used to inhibit the intestinal absorption of L-phenylalanine .

Results or Outcomes: The use of L-Phenylalaninol has shown promising results in reducing the secretion of gastric acid and preventing ulcer formation. It has also shown potential in treating phenylketonuria by inhibiting the intestinal absorption of L-phenylalanine .

Synthesis of Biochemically Active Compounds

Specific Scientific Field: Biochemistry and Pharmacology

Summary of the Application: L-Phenylalaninol is used as a building block in the synthesis of biochemically active compounds, including HIV protease inhibitors .

Methods of Application: The specific methods of application can vary depending on the type of biochemically active compound being synthesized. L-phenylalaninol is typically used as a starting material or intermediate in these syntheses .

Results or Outcomes: The use of L-Phenylalaninol in the synthesis of biochemically active compounds has led to the development of effective treatments for various diseases, including HIV .

Biosynthesis of L-Phenylalanine from Aromatic Precursors

Specific Scientific Field: Bioengineering and Microbiology

Summary of the Application: L-Phenylalaninol is used in the biosynthesis of L-Phenylalanine in E. coli from inexpensive aromatic precursors .

Methods of Application: The engineered L-Phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-Phenylalanine. The second module catalyzes phenylpyruvate to L-Phenylalanine .

Results or Outcomes: The engineered E. coli containing these two modules could produce L-Phenylalanine from benzaldehyde with a conversion rate of 69%. This work opens the possibility of L-Phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

Synthesis of Opto-Electronic Polymers

Specific Scientific Field: Material Science and Engineering

Summary of the Application: The typical pyrrole ring, which is extensively adopted in peptidomimetics, generally exists in natural or non-natural drug candidates, synthetic intermediates, and opto-electronic polymers . L-Phenylalaninol is used in the synthesis of these opto-electronic polymers .

Methods of Application: The specific methods of application can vary depending on the type of opto-electronic polymer being synthesized. L-phenylalaninol is typically used as a starting material or intermediate in these syntheses .

Results or Outcomes: The use of L-Phenylalaninol in the synthesis of opto-electronic polymers has led to the development of new materials with promising properties for use in various applications, including agriculture, food, medicinal and pharmaceutical chemistry .

Bioconjugations

Specific Scientific Field: Biochemistry and Molecular Biology

Summary of the Application: L-Phenylalaninol is used in bioconjugations, which are processes that involve joining two biomolecules together . This is particularly useful in the development of new drugs and therapies .

Methods of Application: In bioconjugations, L-Phenylalaninol is used as a linker molecule to join two other molecules together. The specific methods of application can vary depending on the molecules being conjugated .

Results or Outcomes: The use of L-Phenylalaninol in bioconjugations has led to the development of new drugs and therapies. For example, it has been used to construct bioactive ureas as ASK1 and PI3K inhibitors .

L-Phenylalaninol is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of an alcohol functional group. Its chemical formula is C₉H₁₃NO, and it can be described as (2S)-2-amino-3-phenylpropan-1-ol. This compound is notable for its role in various biochemical processes and its potential applications in medicinal chemistry and biochemistry.

, particularly those involving nucleophilic substitution and condensation. One significant reaction is its transformation into various derivatives through modifications of the hydroxyl and amino groups. For example, it can undergo acylation to form esters or react with aldehydes to yield imines. The compound has also been shown to facilitate the formation of pyrrole derivatives under mild conditions, showcasing its utility in synthetic organic chemistry .

L-Phenylalaninol exhibits various biological activities. It has been reported to act as an antiulcer agent by reducing gastric acid secretion and preventing ulcer formation . Additionally, it plays a role in neurotransmitter synthesis pathways, being a precursor to several important neurotransmitters derived from phenylalanine, such as dopamine and norepinephrine. Its interaction with neurotransmitter systems suggests potential implications for mood regulation and cognitive function .

Several methods exist for synthesizing L-phenylalaninol. Common approaches include:

  • Reduction of L-Phenylalanine: The amino acid can be reduced using reducing agents like lithium aluminum hydride to yield L-phenylalaninol.
  • Enzymatic Methods: Enzymatic reductions or transaminations can be employed to synthesize this compound from readily available precursors.
  • Chemical Modifications: Starting from L-phenylalanine, various chemical transformations can lead to the formation of L-phenylalaninol through selective functional group modifications .

L-Phenylalaninol has several applications:

  • Pharmaceuticals: Due to its antiulcer properties, it is explored for therapeutic use in gastrointestinal disorders.
  • Biochemical Research: It serves as a building block for synthesizing more complex molecules in drug discovery and development.
  • Nutritional Supplements: As a derivative of an essential amino acid, it may be included in formulations aimed at enhancing health or performance.

Research indicates that L-phenylalaninol interacts with various biological systems, particularly in the central nervous system. It has been shown to influence neurotransmitter release and may modulate receptor activity at glutamatergic synapses . Its interactions are crucial for understanding its pharmacological effects and potential therapeutic applications.

L-Phenylalaninol shares structural similarities with several other compounds derived from phenylalanine or related amino acids. Here are some notable comparisons:

CompoundStructureUnique Features
L-PhenylalanineC₉H₁₁NO₂Precursor for neurotransmitters; essential amino acid
4-Azido-L-phenylalanineC₉H₈N₄O₂Used in bioconjugation; exhibits explosive characteristics
BoronophenylalanineC₉H₁₁BNO₂Utilized in neutron capture therapy; unique boron functionality
D-PhenylalanineC₉H₁₁NO₂Enantiomer of L-phenylalanine; different biological activity

L-Phenylalaninol's uniqueness lies in its alcohol functional group, which allows for distinct chemical reactivity compared to its analogs. This property enables specific interactions within biological systems that are not observed with other derivatives.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

UNII

9GE9QOP0ET

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3182-95-4

Wikipedia

L-phenylalaninol

Dates

Modify: 2023-08-15

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